molecular formula C13H24N4O4S2 B8044558 tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate

tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate

Cat. No.: B8044558
M. Wt: 364.5 g/mol
InChI Key: GLLNOTYFIFBNNK-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate is an intricate and significant organic compound. Its unique structure comprises a thiazole ring, a dimethylsulfamoyl group, and a tert-butyl carbamate moiety, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole core can be synthesized through a cyclization reaction involving a suitable thiourea and an alpha-halo ketone under mild heating conditions.

  • Introduction of the Dimethylsulfamoyl Group: : This functional group is typically introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with a precursor compound of the thiazole ring.

  • Formation of the Carbamate Linkage: : The final step involves the coupling of the thiazole derivative with tert-butyl N-carbamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While laboratory synthesis is focused on small-scale reactions, industrial production may involve optimized and scaled-up methods, such as:

  • Continuous Flow Chemistry: : For efficient handling of reactions under controlled conditions.

  • Catalytic Processes: : Utilizing catalysts to increase yield and reduce reaction times.

  • Purification Techniques: : Advanced chromatography and crystallization methods for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate can undergo oxidation, potentially modifying its thiazole ring or sulfamoyl groups.

  • Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, leading to various intermediates.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, altering various functional groups attached to the thiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Bases: : Sodium hydroxide, potassium carbonate.

Major Products Formed

  • Oxidation Products: : Depending on the conditions, products may include sulfoxides or sulfones.

  • Reduction Products: : Carbamates or thiols, among others.

  • Substitution Products: : Variations depend on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand or intermediate in catalytic cycles.

  • Synthesis: : As a building block for complex molecules.

Biology

  • Enzyme Inhibition:

  • Biochemical Assays: : Useful in designing assays for detecting biochemical activities.

Medicine

  • Drug Development: : Potential lead compound for developing new pharmaceuticals.

  • Therapeutic Agents: : Exploration of its efficacy in therapeutic contexts.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound’s mechanism of action often involves interactions with biological macromolecules:

  • Molecular Targets: : Enzymes, receptors, or other proteins.

  • Pathways: : May involve binding to active sites or allosteric sites, leading to inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(methylamino)ethyl]carbamate: : Shares the carbamate linkage but lacks the thiazole ring.

  • 5-(dimethylsulfamoyl)-4-methyl-1,3-thiazole derivatives: : Compounds with similar core structures but different substituents.

Uniqueness

Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate stands out due to its combination of a thiazole ring, dimethylsulfamoyl group, and carbamate linkage. This unique structure allows it to interact with a diverse range of molecular targets and undergo various chemical transformations, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O4S2/c1-9-10(23(19,20)17(5)6)22-11(16-9)14-7-8-15-12(18)21-13(2,3)4/h7-8H2,1-6H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLNOTYFIFBNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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